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Compound Name: 2-Methyl-1-octen-3-yne

Cat. No.: B100749

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-octen-3-yne, a
member of the vinylacetylene class of organic compounds. This document consolidates
available data on its chemical identity, physicochemical properties, and spectroscopic
information. Due to the limited publicly available research on this specific molecule, this guide
also infers potential synthetic pathways and reactivity based on the known chemistry of
vinylacetylenes. This guide is intended to serve as a foundational resource for researchers and
professionals in organic synthesis and drug development who may be interested in exploring
the properties and applications of this and related compounds.

Chemical Identity and Properties

2-Methyl-1-octen-3-yne is a chemical compound with the molecular formula CoHaa. Its
structure features a conjugated system of a double bond and a triple bond, with a methyl
substituent at the 2-position of the octene chain.

IUPAC Name: 2-methyloct-1-en-3-yne[1] CAS Number: 17603-76-8[1]
A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Methyl-1-octen-3-yne
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Property Value Source

Molecular Formula CoHia PubChem[1]

Molecular Weight 122.21 g/mol PubChem[1]

Boiling Point 67-69 °C (at 36 mmHgQ) ChemicalBook[2], NIST[3]
Density 0.775 g/cm? ChemicalBook[2]

Kovats Retention Index 981 (non-polar column) NIST[4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 2-Methyl-1-
octen-3-yne. The following data is available through the National Institute of Standards and
Technology (NIST) Chemistry WebBook:

« Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups
present in the molecule. Key expected absorptions would include those for C=C stretching,
C=C stretching, and C-H stretching.

e Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which
details the fragmentation pattern of the molecule and allows for the determination of its
molecular weight.[4]

o Gas Chromatography (GC): The Kovats retention index from gas chromatography is a
standardized measure of a compound's elution time, aiding in its identification in complex
mixtures.[4]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-Methyl-1-octen-3-yne is
not readily available in the surveyed literature, its synthesis can be inferred from general
methods for preparing substituted vinylacetylenes.

Postulated Synthesis Workflow
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A plausible synthetic route would involve the coupling of a suitable vinyl halide with a terminal
alkyne, a reaction class that is well-established in organic chemistry. A potential workflow is
outlined below.

Reactants
1-Hexyne 2-chloropropene
Reaction Conditions
A\ 4 A\ 4

Copper(I) Iodide (Cul)

— R oo ror )|

2-Methyl-1-octen-3-yne

Click to download full resolution via product page

Caption: Postulated synthesis of 2-Methyl-1-octen-3-yne.

Experimental Protocol Considerations

A general experimental protocol based on the copper-catalyzed coupling of vinyl halides with
terminal alkynes would involve the following steps:

o Reaction Setup: A reaction vessel would be charged with the terminal alkyne (1-hexyne), a
suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a
base, for instance, potassium carbonate.

o Catalyst Introduction: A catalytic amount of copper(l) iodide would be added to the mixture.

o Addition of Vinyl Halide: The vinyl halide (e.g., 2-chloropropene or 2-bromopropene) would
be added to the reaction mixture.
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e Reaction Conditions: The reaction would likely be heated to facilitate the coupling. The
specific temperature and reaction time would need to be optimized.

o Workup and Purification: Upon completion, the reaction mixture would be subjected to an
agueous workup to remove the catalyst and inorganic salts. The crude product would then
be purified, typically by distillation or column chromatography, to yield pure 2-Methyl-1-
octen-3-yne.

Reactivity

The reactivity of 2-Methyl-1-octen-3-yne is dictated by the presence of the conjugated enyne
system. This functionality allows for a variety of chemical transformations, making it a
potentially useful intermediate in organic synthesis.

Electrophilic Addition: The double and triple bonds can undergo electrophilic addition
reactions. The regioselectivity of these additions would be influenced by the electronic
effects of the methyl group and the conjugated system. For instance, the reaction with
hydrogen halides (HX) could potentially lead to the formation of halogenated dienes.

Nucleophilic Addition: The triple bond, in particular, can be susceptible to nucleophilic attack,
especially under basic conditions or in the presence of organometallic reagents.

Pericyclic Reactions: The conjugated system can participate in pericyclic reactions such as
Diels-Alder reactions, where it could act as the diene or dienophile, depending on the
reaction partner.

Reduction: The double and triple bonds can be selectively or fully reduced using various
hydrogenation methods (e.g., catalytic hydrogenation with different catalysts like Lindlar's
catalyst for selective reduction of the alkyne to a cis-alkene).

The logical relationship of these potential reactions is illustrated in the following diagram.
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2-Methyl-1-octen-3-yne
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Caption: Potential reactivity of 2-Methyl-1-octen-3-yne.

Applications in Research and Drug Development

Currently, there is a lack of published research detailing the biological activity or drug
development applications of 2-Methyl-1-octen-3-yne. However, the enyne moiety is a
structural motif found in some natural products and pharmacologically active compounds. The
exploration of this and similar molecules could be a point of interest for medicinal chemists in
the synthesis of novel molecular scaffolds.

Conclusion

2-Methyl-1-octen-3-yne is a sparsely documented chemical compound. This guide has
compiled the available physicochemical and spectroscopic data. While specific experimental
protocols and biological applications are not currently published, this document provides a
theoretical framework for its synthesis and reactivity based on established chemical principles.
It is hoped that this guide will serve as a valuable starting point for researchers and
professionals interested in further investigating the properties and potential applications of this
molecule.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b100749?utm_src=pdf-body-img
https://www.benchchem.com/product/b100749?utm_src=pdf-body
https://www.benchchem.com/product/b100749?utm_src=pdf-body
https://www.benchchem.com/product/b100749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b100749?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1-octen-3-yne
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3441268.htm
https://webbook.nist.gov/cgi/inchi?ID=C17603768&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=C17603768&Units=SI&Mask=2680
https://www.benchchem.com/product/b100749#cas-number-and-iupac-name-for-2-methyl-1-octen-3-yne
https://www.benchchem.com/product/b100749#cas-number-and-iupac-name-for-2-methyl-1-octen-3-yne
https://www.benchchem.com/product/b100749#cas-number-and-iupac-name-for-2-methyl-1-octen-3-yne
https://www.benchchem.com/product/b100749#cas-number-and-iupac-name-for-2-methyl-1-octen-3-yne
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b100749?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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